2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide is a synthetic organic compound It is characterized by the presence of a methoxyphenoxy group, a dimethylpyrimidinyl group, and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Cyclohexylacetamide Formation: The cyclohexyl group is introduced through a reaction with cyclohexylamine, followed by acylation to form the acetamide.
Coupling with Dimethylpyrimidinyl Group: The final step involves coupling the dimethylpyrimidinyl group with the cyclohexylacetamide intermediate under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. It could be studied for its interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic properties. It could be evaluated for its efficacy and safety in treating specific diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would be determined by the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-14-12-15(2)23-21(22-14)28-17-10-8-16(9-11-17)24-20(25)13-27-19-7-5-4-6-18(19)26-3/h4-7,12,16-17H,8-11,13H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZJMNLJLAJESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)COC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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